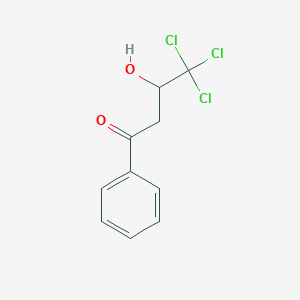![molecular formula C22H44O4 B081684 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol CAS No. 13879-81-7](/img/structure/B81684.png)
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol, also known as DDM-H, is a non-ionic detergent that is widely used in biochemical and biophysical research. It is a synthetic detergent that is commonly used to solubilize membrane proteins and for the purification of membrane-bound enzymes.
Mécanisme D'action
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol is a non-ionic detergent that works by disrupting the hydrophobic interactions between the lipid bilayer and the membrane protein. It has a hydrophobic tail that interacts with the lipid bilayer and a hydrophilic head that interacts with the water molecules. This allows the detergent to solubilize the membrane protein and maintain its stability in solution.
Effets Biochimiques Et Physiologiques
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins. It does not affect the activity, stability, or conformation of the protein. It has also been shown to be non-toxic to cells and animals at concentrations used in research.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol has several advantages over other detergents used in research. It is a mild detergent that does not denature or aggregate proteins. It is also non-toxic to cells and animals at concentrations used in research. However, 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol has some limitations. It is not suitable for the solubilization of all membrane proteins, particularly those with large hydrophobic domains. It is also less effective than other detergents for the solubilization of membrane proteins at low concentrations.
Orientations Futures
There are several future directions for the use of 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol in research. One area of interest is the development of new detergents that are more effective for the solubilization of membrane proteins. Another area of interest is the study of the structure and function of membrane proteins using advanced techniques such as cryo-electron microscopy and X-ray crystallography. Additionally, the use of 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol in the development of new drugs and therapies for the treatment of diseases is an area of ongoing research.
Méthodes De Synthèse
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol is synthesized from hexadecanol and 2,2-dimethyl-1,3-dioxolane-4-methanol. The synthesis involves the reaction of hexadecanol with thionyl chloride to form hexadecanoyl chloride. This is then reacted with 2,2-dimethyl-1,3-dioxolane-4-methanol to form 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol.
Applications De Recherche Scientifique
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol is widely used in biochemical and biophysical research. It is used to solubilize membrane proteins and for the purification of membrane-bound enzymes. It is also used in the study of lipid-protein interactions and the structure and function of membrane proteins. 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol is particularly useful for the study of membrane proteins that are difficult to solubilize using other detergents.
Propriétés
Numéro CAS |
13879-81-7 |
|---|---|
Nom du produit |
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol |
Formule moléculaire |
C22H44O4 |
Poids moléculaire |
372.6 g/mol |
Nom IUPAC |
1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]hexadecan-2-ol |
InChI |
InChI=1S/C22H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)17-24-18-21-19-25-22(2,3)26-21/h20-21,23H,4-19H2,1-3H3 |
Clé InChI |
DYBUNSUYHKJWQQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)O |
SMILES canonique |
CCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)O |
Synonymes |
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




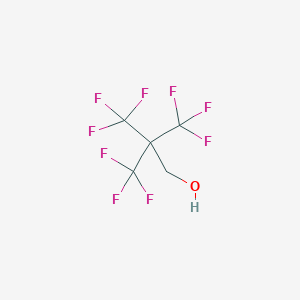
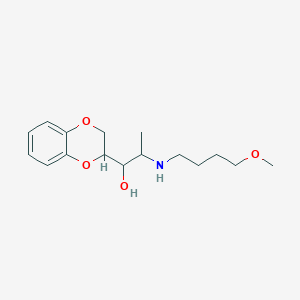
![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
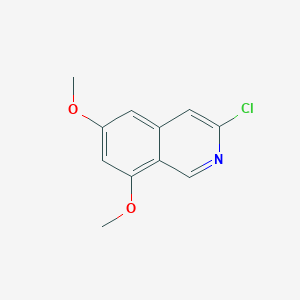
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
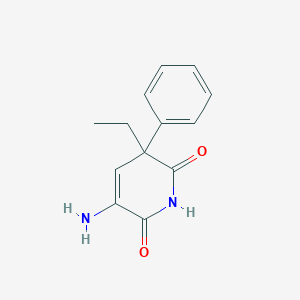

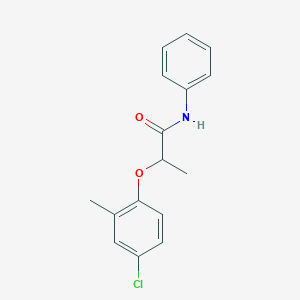
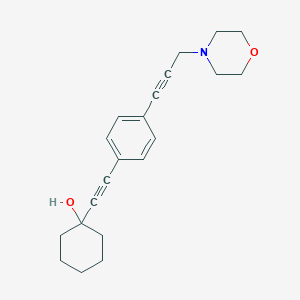
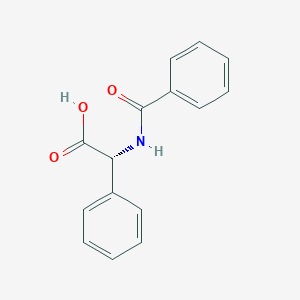
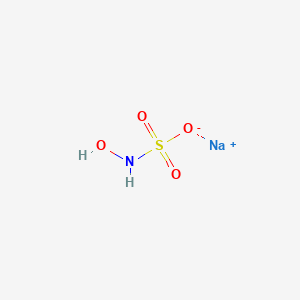
![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)
